

Spectroscopic Profile of 3,6-Dichlorosalicylic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Dicamba-(CH₂)₅-acid*

Cat. No.: *B15558780*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data available for 3,6-dichlorosalicylic acid (3,6-DCSA), a key intermediate in the synthesis of the herbicide Dicamba. Due to the scarcity of publicly available data for "**Dicamba-(CH₂)₅-acid**," this document focuses on the well-characterized precursor, 3,6-DCSA, to provide a relevant and detailed spectroscopic analysis. The information presented herein is intended to support research and development activities requiring the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for 3,6-dichlorosalicylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 3,6-Dichlorosalicylic Acid

Chemical Shift (δ) ppm	Multiplicity	Assignment
13.5 - 14.5	Broad Singlet	Carboxylic Acid (-COOH)
7.34	Doublet	Aromatic Proton
6.77	Doublet	Aromatic Proton

Solvent: DMSO-d₆, Instrument Frequency: 600 MHz.[1]

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data for 3,6-Dichlorosalicylic Acid

Technique	Ionization Mode	Mass-to-Charge Ratio (m/z)	Observation
LC-MS	Electrospray Ionization (ESI)	204.7	[M-H] ⁻

Molecular Weight: 207.01 g/mol .[1]

Infrared (IR) Spectroscopy

Table 3: Key Infrared Absorption Bands for 3,6-Dichlorosalicylic Acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1739	Strong	C=O Stretch (Carboxylic Acid)
2500 - 3300	Broad, Strong	O-H Stretch (Carboxylic Acid Dimer)

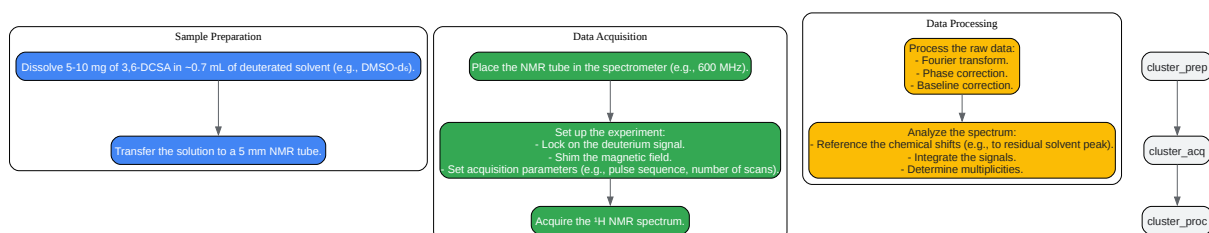
Note: The broad O-H stretch is characteristic of hydrogen-bonded carboxylic acid dimers.[2]

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of NMR, MS, and IR spectra of solid organic acids like 3,6-dichlorosalicylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed procedure for obtaining high-resolution ^1H NMR spectra of aromatic carboxylic acids is outlined below.

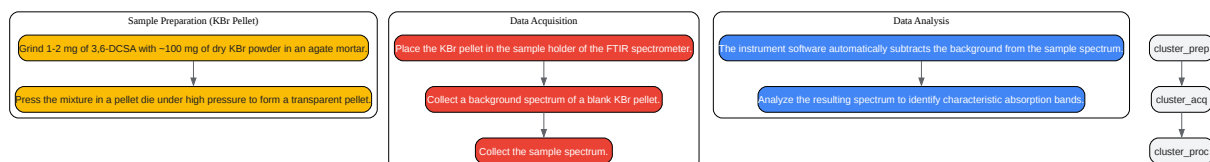
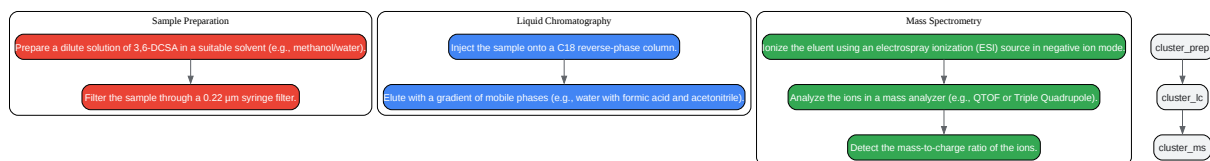


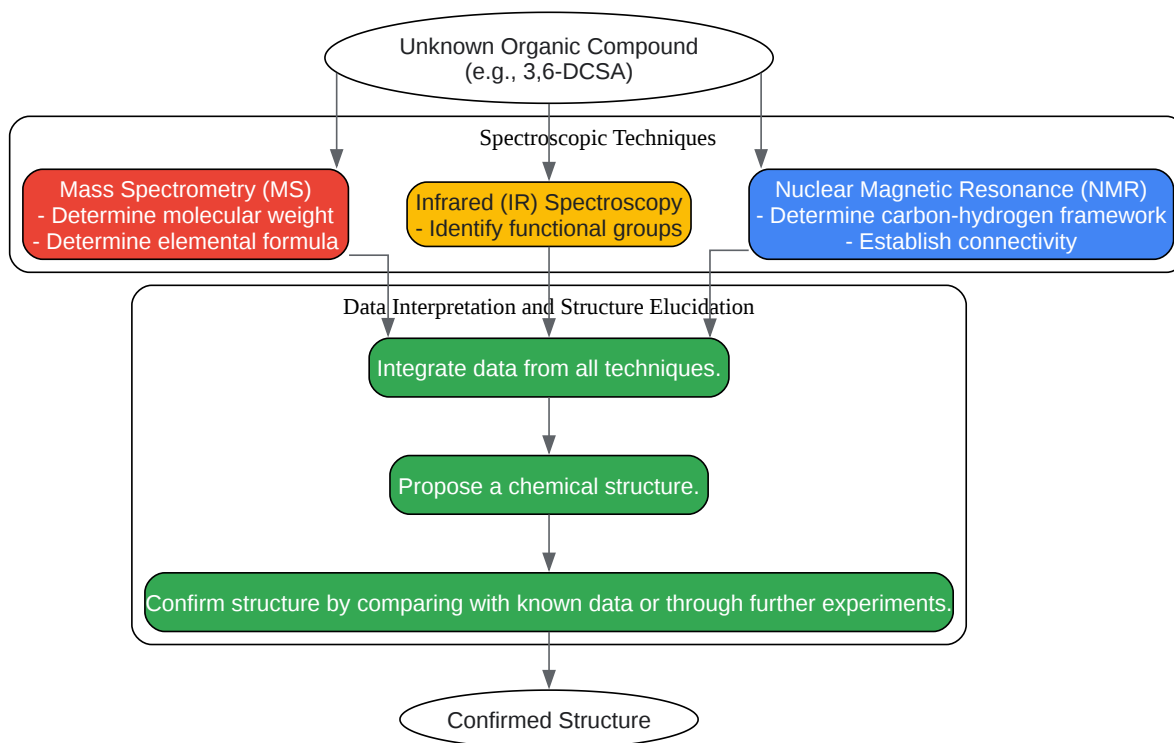
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Figure 1: Workflow for ^1H NMR Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The following protocol describes a general approach for the analysis of aromatic acids using LC-MS.





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References

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